molecular formula C13H9N B1222042 Benzo[f]quinoline CAS No. 85-02-9

Benzo[f]quinoline

Cat. No. B1222042
CAS RN: 85-02-9
M. Wt: 179.22 g/mol
InChI Key: HCAUQPZEWLULFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[f]quinoline, also known as β-Naphthoquinoline or 1-Azaphenanthrene, is a nitrogen-based heterocyclic aromatic compound . It has a molecular formula of C13H9N .


Synthesis Analysis

Benzo[f]quinoline and its derivatives can be synthesized through various methods. Traditional and green synthetic approaches include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . A study also reported the synthesis of Benzo[f]quinolinium derivatives through a direct and facile procedure involving quaternization followed by a cycloaddition reaction .


Molecular Structure Analysis

The molecular weight of Benzo[f]quinoline is 179.2173 . It consists of a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Benzo[f]quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It neutralizes acids in exothermic reactions to form salts plus water .


Physical And Chemical Properties Analysis

Benzo[f]quinoline is characterized by yellow crystals or white powder . It is sensitive to prolonged exposure to air and is insoluble in water . Its boiling point is around 623.2 K at 0.961 bar .

Scientific Research Applications

Fluorescence Enhancement

  • Field : Chemistry, specifically fluorescence studies .
  • Application : Benzoquinoline and its derivatives have been used in the study of fluorescence enhancement by protonation .
  • Method : The protonation of isoquinoline, acridine, and benzo [h]quinoline was studied using absorption and fluorescence spectroscopy in dichloromethane .
  • Results : Protonation was found to be an effective tool in the fluorescence enhancement of quinolines. A significant increase in the fluorescence intensity is observed only when strong acids are used, resulting in an over 50-fold increase in fluorescence with trifluoroacetic or benzenesulfonic acid and isoquinoline in a 1.5: 1 ratio .

Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Application : Quinoline and its benzo-fused derivative, benzoquinoline, are crucial scaffolds in drug design because of its broad spectrum of bioactivity .
  • Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results : This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .

Synthesis of Metal Complexes

  • Field : Inorganic Chemistry .
  • Application : Benzoquinoline has been used as a starting reagent for the synthesis of osmium and ruthenium complexes containing an N-heterocyclic carbene ligand .
  • Method : The specific method of synthesis is not provided in the source .
  • Results : The specific results of the synthesis are not provided in the source .

Determination of Nitrogen-Containing Polynuclear Aromatic Hydrocarbons

  • Field : Analytical Chemistry .
  • Application : Benzo[h]quinoline has been used in the determination of nitrogen-containing polynuclear aromatic hydrocarbons in the gaseous products of the thermal degradation of polymers .
  • Method : The method involves the use of HPLC-fluorescence detection .
  • Results : The specific results of the determination are not provided in the source .

Anti-Inflammatory and Antinociceptive Activities

  • Field : Pharmacology .
  • Application : Benzoquinoline derivatives have been reported to possess anti-inflammatory and antinociceptive activities .
  • Method : The specific method of application is not provided in the source .
  • Results : The specific results of the application are not provided in the source .

Antihypertensive Properties

  • Field : Pharmacology .
  • Application : Benzoquinoline derivatives have been reported to possess antihypertensive properties .
  • Method : The specific method of application is not provided in the source .
  • Results : The specific results of the application are not provided in the source .

Anticancer Properties

  • Field : Pharmacology .
  • Application : Benzoquinoline derivatives have been reported to possess anticancer properties .
  • Method : The specific method of application is not provided in the source .
  • Results : The specific results of the application are not provided in the source .

Anti-HIV Properties

  • Field : Pharmacology .
  • Application : Benzoquinoline derivatives have been reported to possess anti-HIV properties .
  • Method : The specific method of application is not provided in the source .
  • Results : The specific results of the application are not provided in the source .

Anti-Alzheimer’s Properties

  • Field : Pharmacology .
  • Application : Benzoquinoline derivatives have been reported to possess anti-Alzheimer’s properties .
  • Method : The specific method of application is not provided in the source .
  • Results : The specific results of the application are not provided in the source .

Safety And Hazards

Benzo[f]quinoline is combustible and causes severe irritation and local damage to the skin and mucous membranes following contact . It may cause serious visual disturbances as well as lacrimation and burning of the eyes . When heated to decomposition, it emits toxic fumes .

Future Directions

Benzo[f]quinoline and its derivatives have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Future research may focus on the development of more sustainable chemical processes and the exploration of the drug-likeness of the Benzo[f]quinoline derivatives .

properties

IUPAC Name

benzo[f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAUQPZEWLULFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Record name BENZO[F]QUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2024585
Record name Benzo(f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzo[f]quinoline appears as yellow crystals or white powder. Characteristic irritating odor. (NTP, 1992), Solid; [Merck Index] Yellow or white solid with a characteristic irritating odor; [CAMEO]
Record name BENZO[F]QUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzo(f)quinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11246
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

662 °F at 721 mmHg (NTP, 1992)
Record name BENZO[F]QUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

330.8 °F (NTP, 1992)
Record name BENZO[F]QUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
Record name BENZO[F]QUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

5.5 mmHg at 66 °F (NTP, 1992), 0.000056 [mmHg]
Record name BENZO[F]QUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzo(f)quinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11246
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Benzo[f]quinoline

CAS RN

85-02-9
Record name BENZO[F]QUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzo[f]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[f]quinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo(f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[f]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZO(F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/525476DTML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

199 to 201 °F (NTP, 1992)
Record name BENZO[F]QUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[f]quinoline
Reactant of Route 2
Reactant of Route 2
Benzo[f]quinoline
Reactant of Route 3
Reactant of Route 3
Benzo[f]quinoline
Reactant of Route 4
Reactant of Route 4
Benzo[f]quinoline
Reactant of Route 5
Reactant of Route 5
Benzo[f]quinoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzo[f]quinoline

Citations

For This Compound
1,350
Citations
M Nakamizo - Spectrochimica Acta, 1966 - Elsevier
Spectral changes in the fluorescence of benzo(f)quinoline due to hydrogen bonding with different proton donors have been studied in cyclohexane at room temperature. The …
Number of citations: 41 www.sciencedirect.com
JB Sutherland, EL Cross, TM Heinze… - Applied microbiology …, 2005 - Springer
Cultures of Umbelopsis ramanniana (=Mucor ramannianus) were grown in fluid Sabouraud medium for 3 days, dosed with 0.23 mM benzo[f]quinoline, benzo[h]quinoline, or …
Number of citations: 22 link.springer.com
V Bejan, II Mangalagiu - Rev Chim, 2011 - bch.ro
We report an improved method of synthesis and a detailed spectral study (1H-, and 13C-NMR, MS) for benzo [f] quinoline 2. We also prepared benzo [f] quinoline hydrochloride 1 and …
Number of citations: 9 bch.ro
XS Wang, Q Li, CS Yao, SJ Tu - 2008 - Wiley Online Library
A mild, efficient, and general method for the synthesis of benzo[f]quinoline and benzo[a]phenanthridine derivatives by a three‐component reaction of arenecarbaldehyde, naphthalen‐2‐…
EJ LaVoie, EA Adams, D Hoffmann - Carcinogenesis, 1983 - academic.oup.com
Benzo[f]quinoline and benzo[h]quinoline are widespread environmental pollutants which have been found to be mutagenic. The metabolism of benzo[f]quinoline and benzo[h]quinoline …
Number of citations: 20 academic.oup.com
S Kumar, HC Sikka, SK Dubey, A Czech, N Geddie… - Cancer research, 1989 - AACR
The mutagenic activities of benzo[f]quinoline, benzo[h]quinoline, and a number of their derivatives, including dihydrodiols, K-region oxides, diol epoxides, and tetrahydroepoxides, were …
Number of citations: 29 aacrjournals.org
K Saeki, M Tomomitsu, Y Kawazoe… - Chemical and …, 1996 - jstage.jst.go.jp
Thirteen kinds of fluorinated derivatives of benzo [h] quinoline and benzo [f] quinoline were synthesized by means of the Schiemann reaction or Skraup reaction, or by an electrolytic …
Number of citations: 33 www.jstage.jst.go.jp
XS WANG, MM ZHANG, Q LI, CS YAO… - Chinese Journal of …, 2008 - sioc-journal.cn
A series of 1-aryl-1, 2-dihydrobenzo [f] quinolin-3 (4H)-one derivatives were synthesized by a three-component one-pot reaction of benzaldehyde, naphthalene-2-amine and meldrum’s …
Number of citations: 13 sioc-journal.cn
W Wu, K Seeki, Y Kawazoe - Heterocycles-Sendai Institute of …, 1995 - library.navoiy-uni.uz
The effect of fluorine-substitulion on the acid-dissociation constant was examined using 19 types of mono-and difluorinated derivatives of benu)[h] quinoline, benzo [flquinoline and …
Number of citations: 3 library.navoiy-uni.uz
C Moreau, R Durand, N Zmimita, P Geneste - Journal of Catalysis, 1988 - Elsevier
The hydroprocessing of benzo(f)quinoline and benzo(h)quinoline was studied by a batch method at 340 C and 70 bar H 2 over a commercial sulfided NiOMoO 3 γ- Al 2 O 3 catalyst. …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.